molecular formula C20H12O4 B1242518 cis-4-(7-Hydroxtpyren-8-yl)-2-oxobut-3-enoate

cis-4-(7-Hydroxtpyren-8-yl)-2-oxobut-3-enoate

Cat. No.: B1242518
M. Wt: 316.3 g/mol
InChI Key: XDSTVDYTLSEQEM-HJWRWDBZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cis-4-(7-Hydroxtpyren-8-yl)-2-oxobut-3-enoate is a member of pyrenes.

Scientific Research Applications

Biotransformation in Bacteria

Research by Eaton and Nitterauer (1994) in the Journal of Bacteriology highlights the biotransformation capabilities of specific bacteria strains. These bacteria, including Pseudomonas putida, can transform benzothiophene into various compounds, including trans-4-[3-hydroxy-2-thienyl]-2-oxobut-3-enoate. This compound is formed by rearrangement of a related compound, cis-4-(3-keto-2,3-dihydrothienyl)-2-hydroxybuta-2,4-dieno ate, indicating a potential application in bioremediation or biocatalysis processes (Eaton & Nitterauer, 1994).

Synthesis Methods

A study by Iesce et al. (1995) in Synthesis details a one-pot procedure for synthesizing functionalized methyl cis-4-oxoalk-2-enoates. This method involves singlet oxygen oxygenation and reduction of hydroperoxides, resulting in compounds that are stereoselectively produced in good yields. Such methods are crucial for the efficient production of cis-4-(7-Hydroxtpyren-8-yl)-2-oxobut-3-enoate for various applications (Iesce et al., 1995).

Inhibitors of Kynurenine-3-Hydroxylase

Research on 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters, including a study by Drysdale et al. (2000) in the Journal of Medicinal Chemistry, shows these compounds as potent inhibitors of the enzyme kynurenine-3-hydroxylase. Although this doesn't directly mention this compound, the study of similar compounds can shed light on potential therapeutic applications (Drysdale et al., 2000).

Antimicrobial Activity

A 2020 study by Gein et al. in the Russian Journal of General Chemistry explores the synthesis and antimicrobial activity of methyl 4-aryl-4-oxobut-2-enoates. This research adds to the understanding of the antimicrobial properties of compounds structurally related to this compound, indicating potential applications in developing new antimicrobial agents (Gein et al., 2020).

Organocatalysis

Geng et al. (2014) in The Journal of Organic Chemistry discuss the use of (E)-2-hydroxyaryl-2-oxobut-3-enoate derivatives in organocatalytic processes. They developed a method for synthesizing tricyclic chroman derivatives, showcasing the potential of these compounds in complex organic syntheses (Geng et al., 2014).

Oxidation Studies

Research by Gold and Skellon (1959) in the Journal of Chemical Technology & Biotechnology explores the oxidation of monethenoid fatty acids and esters, including cis-octadec-6-enoates. This study provides insights into the chemical behavior of cis-structured compounds during oxidative processes, which could be relevant for understanding the oxidation properties of this compound (Gold & Skellon, 1959).

Properties

Molecular Formula

C20H12O4

Molecular Weight

316.3 g/mol

IUPAC Name

(Z)-4-(2-hydroxypyren-1-yl)-2-oxobut-3-enoic acid

InChI

InChI=1S/C20H12O4/c21-16(20(23)24)9-8-14-15-7-6-12-3-1-2-11-4-5-13(10-17(14)22)19(15)18(11)12/h1-10,22H,(H,23,24)/b9-8-

InChI Key

XDSTVDYTLSEQEM-HJWRWDBZSA-N

Isomeric SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4/C=C\C(=O)C(=O)O)O)C=C2

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4C=CC(=O)C(=O)O)O)C=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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